2-(2-Methoxyphenoxy)ethanol

Beschreibung

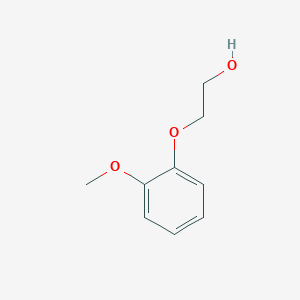

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396669 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-71-0 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Reactivity of 2 2 Methoxyphenoxy Ethanol

Methodological Approaches to the Synthesis of 2-(2-Methoxyphenoxy)ethanol

The primary synthesis of this compound is most commonly achieved through the condensation reaction of guaiacol (B22219) with ethylene (B1197577) oxide.

Elucidation of Reaction Mechanisms for Guaiacol and Ethylene Oxide Condensation

The synthesis of this compound from guaiacol and ethylene oxide proceeds via a nucleophilic ring-opening mechanism. The reaction is typically base-catalyzed. In the presence of a base, the phenolic hydroxyl group of guaiacol is deprotonated, forming the more nucleophilic guaiacolate anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring. The strained nature of the three-membered epoxide ring makes it susceptible to such nucleophilic attacks. This concerted step leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent or a proton source added during workup, yields the final product, this compound.

The reaction can be influenced by several factors, including the nature of the base, the solvent, and the reaction temperature. The choice of base is critical for the initial deprotonation of guaiacol. The solvent can affect the solubility of the reactants and the stability of the intermediates. Temperature control is important to manage the reaction rate and prevent side reactions.

Catalytic Systems and Reaction Parameter Optimization in Primary Synthesis

Various catalytic systems have been investigated to optimize the synthesis of this compound, aiming for high yield and selectivity.

Homogeneous Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) are commonly used as homogeneous catalysts. They effectively deprotonate the phenol (B47542) in guaiacol, initiating the reaction. Phase-transfer catalysts can be employed in two-phase systems to facilitate the reaction between the aqueous base and the organic reactants.

Heterogeneous Catalysts: The use of heterogeneous catalysts offers advantages in terms of catalyst separation and reusability.

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. An optimal temperature of 300°C has been identified for the hydrodeoxygenation of guaiacol using a Pt/C catalyst. acs.orgresearchsolutions.com

Pressure: In reactions involving gaseous reactants like ethylene oxide, pressure can influence the concentration of the reactant in the liquid phase.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

Molar Ratio of Reactants: The stoichiometry of the reactants is adjusted to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.

| Catalyst | Reaction Conditions | Key Findings | References |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Aqueous medium | Facilitates the reaction by acting as a strong base. | |

| Potassium Carbonate (K2CO3) | - | Effective in deprotonating the phenol. | |

| Pt/C | 300 °C | Optimal temperature for hydrodeoxygenation of guaiacol. | acs.orgresearchsolutions.com |

Advanced Studies on the Chemical Transformations of this compound

The presence of a primary alcohol, an ether linkage, and an aromatic ring in this compound allows for a wide range of chemical transformations.

Oxidative Processes and Characterization of Oxidized Products

The oxidation of this compound can target either the primary alcohol group or the ether linkage. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the terminal alcohol to a carboxylic acid, forming 2-(2-methoxyphenoxy)acetic acid, or under milder conditions, an aldehyde. The kinetics of oxidation of similar compounds like 2-methoxyethanol (B45455) have been studied using potassium ferrate(VI). researchgate.net The reaction shows first-order dependence on both the oxidant and the reductant. researchgate.net

| Starting Material | Oxidation Method/Reagent | Key Products | References |

|---|---|---|---|

| This compound | Potassium Permanganate | 2-(2-Methoxyphenoxy)acetic acid, Aldehydes | |

| 2-Methoxyethanol | Potassium Ferrate(VI) | - | researchgate.net |

| Fatty alcohol polyethoxy sulphates | Fenton Oxidation | Products with hydroxyl and epoxide groups, volatile aldehydes | nih.gov |

Reductive Pathways and Generation of Novel Compounds

Reductive processes, particularly hydrogenolysis, are significant in the context of lignin (B12514952) valorization, where this compound serves as a model compound. Hydrogenolysis typically cleaves the β-O-4 ether linkage, leading to the formation of smaller phenolic and aromatic compounds. For instance, catalytic hydrogenolysis of related β-O-4 model compounds over nickel-based catalysts has been extensively studied. The reaction of a similar compound, 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614), over a Ni/CaO-H-ZSM-5 catalyst yielded guaiacol and 1-phenylethanol.

The generation of novel compounds through reductive pathways is an active area of research, with machine learning-based strategies being developed for the de novo design of molecules with desired properties. nih.govdntb.gov.ua

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The structure of this compound provides sites for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The primary alcohol group is not a good leaving group itself but can be converted into one. libretexts.orgyoutube.com Treatment with reagents like thionyl chloride (SOCl2) can convert the alcohol to 2-(2-methoxyphenoxy)ethyl chloride. chemicalbook.com This chloride is a good leaving group and can be displaced by various nucleophiles. ucsb.edu For example, reaction with N-methylamine yields 2-(2-methoxyphenoxy)-N-methylethanamine. Converting the alcohol to a tosylate also creates an excellent leaving group for SN2 reactions.

Electrophilic Substitution: The guaiacol ring in this compound is electron-rich due to the activating methoxy (B1213986) and ether substituents, making it susceptible to electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur, with substitution directed primarily to the positions ortho and para to the activating groups.

Derivatization Strategies Utilizing this compound as a Synthetic Precursor

The reactivity of the primary alcohol and the aromatic ring in this compound allows for a diverse array of derivatization strategies. These strategies are primarily centered on transforming the ethanol (B145695) moiety into other functional groups or modifying the aromatic ring to construct more complex molecular architectures.

Synthesis of Phenoxyethylamine Derivatives for Pharmacological Research

A significant application of this compound is its role as a precursor in the synthesis of phenoxyethylamine derivatives, which are crucial intermediates in the production of various pharmaceuticals. This typically involves the conversion of the hydroxyl group into an amine.

The synthesis of 2-(2-Methoxyphenoxy)-N-methylethanamine from this compound is a multi-step process. A common synthetic route involves the initial chlorination of the alcohol to form 2-(2-methoxyphenoxy)chloroethane, often achieved using thionyl chloride. This chlorinated intermediate is then reacted with N-methylamine to yield the final product, 2-(2-Methoxyphenoxy)-N-methylethanamine.

Another approach involves the alkylation of 2-(2-methoxyphenoxy)ethanamine. This can be accomplished through reductive amination or nucleophilic substitution with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. Optimization of reaction parameters, such as a temperature range of 60–80°C and the use of polar solvents like DMF or acetonitrile, can enhance the yield of the desired product.

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | Thionyl Chloride | 2-(2-methoxyphenoxy)chloroethane | 2-(2-Methoxyphenoxy)-N-methylethanamine |

| 2-(2-Methoxyphenoxy)ethanamine | Methyl Iodide, K₂CO₃ | - | 2-(2-Methoxyphenoxy)-N-methylethanamine |

This compound is a key building block in the synthesis of important pharmaceutical drugs like Carvedilol (B1668590) and Tamsulosin. niscpr.res.ingoogle.com The primary route involves its conversion to 2-(2-methoxyphenoxy)ethylamine (B47019), a crucial intermediate for these syntheses. google.comchemicalbook.com

For the synthesis of Carvedilol , a non-selective beta-blocker, 2-(2-methoxyphenoxy)ethylamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole. niscpr.res.ingoogle.com This reaction, however, is often plagued by the formation of a significant bis-impurity. niscpr.res.in To circumvent this issue, an alternative approach has been developed where this compound is first converted to 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) (a tosylate). niscpr.res.in This tosylated intermediate then reacts with a β-amino alcohol intermediate under mild basic conditions to afford Carvedilol with higher purity. niscpr.res.in Another method involves reacting salts of 2-(2-methoxyphenoxy)ethylamine with 4-(oxiran-2-ylmethoxy)-9H-carbazole in the presence of a base. google.comacs.org

The synthesis of Tamsulosin , an α₁ adrenoceptor antagonist, also utilizes a derivative of this compound. Although the specific precursor mentioned in some literature is 2-(2-ethoxyphenoxy)ethylamine, the synthetic principles are analogous. google.com The general strategy involves the reaction of the appropriate phenoxyethylamine derivative with a substituted benzenesulfonamide (B165840) moiety.

| Precursor from this compound | Reactant | Pharmaceutical Intermediate/Product |

| 2-(2-methoxyphenoxy)ethylamine | 4-(oxiran-2-ylmethoxy)-9H-carbazole | Carvedilol niscpr.res.ingoogle.com |

| 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate | β-amino alcohol intermediate | Carvedilol niscpr.res.in |

| 2-(2-ethoxyphenoxy)ethylamine (analogous) | Substituted benzenesulfonamide | Tamsulosin google.com |

Engineering of Lignin Model Compounds for Biomass Valorization Studies

The structure of this compound, particularly the β-O-4 aryl ether linkage it contains, makes it an excellent model compound for studying the complex structure of lignin. rsc.org Lignin is a major component of biomass, and understanding its degradation is crucial for the development of efficient biorefinery processes. By synthesizing and studying derivatives of this compound, researchers can gain insights into the cleavage of the β-O-4 bond, which is the most abundant linkage in lignin. rsc.orgresearchgate.net

Various β-O-4 lignin model compounds can be prepared using this compound or its derivatives as starting materials. For instance, more complex models such as 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol are synthesized to more closely mimic the structure of native lignin. rsc.orgnih.gov These models are then used in studies to investigate the mechanisms of lignin degradation under various conditions, such as organic electrolysis. rsc.orgnih.gov The synthesis of these more elaborate models often involves multi-step reactions where the core this compound structure is further functionalized.

To further probe the reactivity of lignin, derivatives of this compound with additional functional groups, such as hydroxymethyl groups, are synthesized. For example, lignin model dimers with a hydroxymethyl group at the para position of the phenoxy moiety have been prepared. These compounds allow for the investigation of the role of different substituents on the reactivity of the β-O-4 linkage. The synthesis of these substituted derivatives typically involves standard organic chemistry transformations to introduce the desired functional groups onto the aromatic rings of the this compound backbone.

Diversification of Chemical Entities through Advanced Coupling Reactions

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of more complex molecules. Through the strategic application of advanced coupling reactions, the core structure can be elaborated with various substituents, leading to the creation of diverse chemical entities with potential applications in medicinal chemistry and materials science. These reactions, often catalyzed by transition metals like palladium and copper, enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

To participate in these coupling reactions, the hydroxyl group of this compound is typically first converted into a better leaving group, such as a tosylate or a halide (e.g., bromide). This "activation" step transforms the alcohol into a suitable electrophile for cross-coupling.

One of the most prominent applications showcasing the diversification of the this compound structure is in the synthesis of the cardiovascular drug, Carvedilol. In this context, the primary alcohol is first converted to an amine, 2-(2-methoxyphenoxy)ethanamine, which then participates in a crucial C-N coupling reaction.

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and the Ullmann condensation, a copper-catalyzed equivalent, are powerful methods for constructing aryl amines. wikipedia.orgwikipedia.org While direct Buchwald-Hartwig amination on an activated derivative of this compound is plausible, a common synthetic route to Carvedilol involves the coupling of its amine derivative, 2-(2-methoxyphenoxy)ethanamine, with a carbazole-based electrophile.

This key step can be viewed as an analogue of these classic coupling reactions, where a pre-formed amine nucleophile is coupled with a suitable partner. For instance, 2-(2-methoxyphenoxy)ethanamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole or a protected 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol to forge the critical C-N bond that characterizes the final drug molecule.

Reaction Scheme: A primary amine derived from this compound is coupled with a carbazole (B46965) moiety.

Catalyst/Reagents: The reaction is typically carried out under basic conditions, for example, using potassium carbonate.

Significance: This reaction exemplifies the strategic incorporation of the 2-(2-methoxyphenoxy)ethylamino side chain, which is crucial for the pharmacological activity of Carvedilol.

The following table summarizes a representative C-N coupling reaction in the synthesis of a Carvedilol precursor.

| Reactant 1 | Reactant 2 | Coupling Type | Product |

| 2-(2-Methoxyphenoxy)ethanamine | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol derivative | Nucleophilic Substitution (C-N bond formation) | Carvedilol precursor |

While documented examples specifically detailing the use of this compound derivatives in a broad range of C-C coupling reactions are not widespread, the principles of these powerful synthetic tools indicate significant potential for diversification. Activation of the terminal hydroxyl group to a tosylate or halide would furnish a substrate ready for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of an activated 2-(2-methoxyphenoxy)ethyl derivative (e.g., the tosylate or bromide) with an organoboron compound, such as an arylboronic acid. libretexts.orgorganic-chemistry.org This would allow for the introduction of a wide variety of aryl or heteroaryl groups at the terminus of the ethyl chain, significantly expanding the structural diversity.

Heck Reaction: The Heck reaction could be employed to couple an activated 2-(2-methoxyphenoxy)ethyl derivative with an alkene, such as ethyl acrylate. wikipedia.orgorganic-chemistry.org This would result in the formation of a new C-C double bond, leading to the synthesis of unsaturated derivatives.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling would be the reaction of choice. wikipedia.orgorganic-chemistry.org This would involve the reaction of an activated 2-(2-methoxyphenoxy)ethyl derivative with a terminal alkyne, catalyzed by palladium and copper complexes. The resulting alkynes are versatile intermediates for further transformations.

The table below illustrates the potential for diversification of the 2-(2-methoxyphenoxy)ethyl scaffold using these established C-C coupling methodologies.

| Coupling Reaction | Potential Reactants | Catalyst System (Typical) | Potential Product Class |

| Suzuki-Miyaura | 2-(2-Methoxyphenoxy)ethyl tosylate + Arylboronic acid | Palladium catalyst + Base | Aryl-substituted phenoxyethyl derivatives |

| Heck | 2-(2-Methoxyphenoxy)ethyl bromide + Alkene (e.g., Styrene) | Palladium catalyst + Base | Alkenyl-substituted phenoxyethyl derivatives |

| Sonogashira | 2-(2-Methoxyphenoxy)ethyl iodide + Terminal Alkyne | Palladium and Copper catalysts + Base | Alkynyl-substituted phenoxyethyl derivatives |

The Ullmann condensation can also be utilized for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org In a variation of this reaction, an activated derivative of this compound could potentially be coupled with a phenol to create a more complex ether structure. This copper-catalyzed reaction would further broaden the range of accessible derivatives.

Spectroscopic and Structural Characterization of 2 2 Methoxyphenoxy Ethanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Conformational Insights

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the specific resonances of hydrogen and carbon atoms within a molecule, respectively. For 2-(2-Methoxyphenoxy)ethanol, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals. The aromatic protons of the methoxyphenoxy group appear as a multiplet in the range of δ 6.8-7.1 ppm. The methoxy (B1213986) group (-OCH₃) protons exhibit a sharp singlet around δ 3.8-3.9 ppm. The protons of the ethanol (B145695) side chain, specifically the two methylene (B1212753) groups (-OCH₂CH₂OH), present as multiplets. For instance, the protons of the -OCH₂- group adjacent to the phenoxy ring and the -CH₂OH group can be observed at distinct chemical shifts, often coupled with each other.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. For this compound, the aromatic carbons resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the ethanol side chain and the methoxy group appear in the upfield region (δ 55-75 ppm).

In derivatives of this compound, such as those resulting from substitutions on the phenyl ring or modifications to the ethanol side chain, predictable shifts in the NMR spectra are observed. For example, the introduction of an additional methoxy group, as in 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol, leads to additional signals for the new methoxy group and changes in the aromatic region, reflecting the altered electronic environment. nih.gov Similarly, oxidation of the primary alcohol to an aldehyde, forming 2-(2-Methoxyphenoxy)acetaldehyde, results in a characteristic downfield shift for the aldehyde proton (δ 9.6-10.0 ppm) and the carbonyl carbon in the ¹H and ¹³C NMR spectra, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic H | 6.8-7.1 (m) | 110-150 |

| -OCH₃ | ~3.8 (s) | ~56 | |

| -OCH₂- | Multiplet | ~70-75 | |

| -CH₂OH | Multiplet | ~61 | |

| 2-(2-Methoxyphenoxy)acetaldehyde | Aldehyde H | 9.6-10.0 (s) | ~200 |

| -OCH₃ | 3.8-4.2 (s) | ~56 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between atoms within a molecule.

COSY experiments on this compound and its derivatives reveal correlations between coupled protons. For example, a cross-peak between the signals of the -OCH₂- and -CH₂OH protons would confirm their adjacent positions in the ethanol side chain. Similarly, correlations between adjacent aromatic protons can help in assigning their specific positions on the phenyl ring.

HSQC experiments correlate directly bonded proton and carbon atoms. This technique is particularly useful for unambiguously assigning the carbon signals based on the assignments of their attached protons. For instance, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal in the HSQC spectrum. Such 2D NMR studies have been instrumental in confirming the structures of various derivatives, including those synthesized for applications in materials science and medicinal chemistry. dergipark.org.trrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂O₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. nih.gov

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. The fragmentation patterns observed in the mass spectrum provide valuable structural information. A common fragmentation pathway for alcohols is the α-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org Another typical fragmentation is dehydration, leading to the loss of a water molecule. libretexts.org

For this compound, the molecular ion peak [M]⁺ may be observed, along with fragment ions resulting from the cleavage of the ether linkage or the ethanol side chain. For example, a significant fragment ion at m/z 137 could correspond to the [M - CH₂OH]⁺ fragment. In the mass spectrum of the related compound 2-(2-Methoxyphenoxy)acetaldehyde, fragment ions corresponding to the loss of the methoxy group (-OCH₃) and cleavage of the phenoxy-acetaldehyde bond are observed. The study of fragmentation pathways in derivatives of this compound aids in identifying the location and nature of substituents.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.078644 Da nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-H stretching and bending vibrations are also readily observed. physicsopenlab.org In derivatives, the presence of new functional groups, such as a carbonyl group in an aldehyde or ketone, will introduce a strong, characteristic absorption band in the IR spectrum (typically around 1700 cm⁻¹). These vibrational spectra serve as a "molecular fingerprint," allowing for the identification and differentiation of this compound and its derivatives. dergipark.org.trrsc.orgresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1400-1600 |

| C-O (Ether & Alcohol) | C-O Stretch | 1000-1300 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol (B129727) typically shows absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene (B151609) ring.

The position and intensity of these absorption maxima can be influenced by the substituents on the aromatic ring. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The introduction of further chromophores or auxochromes in derivatives of this compound will lead to predictable changes in their UV-Vis spectra. For example, conjugation of the aromatic ring with a carbonyl group in an oxidized derivative would result in a significant red shift of the absorption maximum. This technique is often used to monitor reactions involving changes in the chromophoric system of the molecule. rsc.org

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-(2-Methoxyphenoxy)ethanol and related lignin (B12514952) model compounds, providing a fundamental understanding of their reactivity.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles. For instance, a conformational analysis of a related carvedilol (B1668590) fragment, S-4-(2-hydroxypropoxy)-carbazol, using DFT at the B3LYP/6-31G(d) level of theory, identified 19 stable conformers in a vacuum. researchgate.net The stability of these conformers was significantly influenced by intramolecular hydrogen bonding. researchgate.net

Furthermore, energetic profiling through DFT allows for the calculation of the relative energies of different conformers and the energy barriers of reactions. This information is critical for understanding the feasibility and kinetics of various chemical processes. For example, in studies of acid-catalyzed cleavage of lignin models, DFT has been used to calculate the relative free energies of carbocationic intermediates, providing insight into reaction pathways. acs.org

Below is a table showcasing typical data obtained from DFT-based molecular geometry optimization.

| Parameter | Value |

| Optimized Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| Key Bond Length (Å) | Cα-O: Value, Cβ-O: Value |

| Key Bond Angle (°) | Cα-O-Cβ: Value |

| Key Dihedral Angle (°) | C1-Cα-O-Cβ: Value |

| Note: Specific values are dependent on the level of theory and basis set used in the calculation. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound and its analogues, HOMO-LUMO analysis helps to identify the most reactive sites within the molecule. The distribution of these frontier orbitals can predict where electrophilic or nucleophilic attack is most likely to occur during a chemical reaction. For example, in the context of acid-catalyzed cleavage, the location of the HOMO can indicate the site of initial protonation.

The following table illustrates the type of data generated from a HOMO-LUMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Energy Value | Indicates the region of the molecule most likely to donate electrons. |

| LUMO | Energy Value | Indicates the region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy Value | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Note: The specific energy values are dependent on the computational method employed. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides detailed information about the electronic structure of a molecule in its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can include solvents like water and ethanol (B145695). researchgate.neted.ac.uk

Enhanced sampling methods are often employed in MD simulations to explore a wider range of the conformational space of a molecule than would be accessible in a standard simulation. arxiv.orgmdpi.com This is particularly important for flexible molecules like this compound, which can adopt numerous conformations. By simulating the molecule in different solvent environments, researchers can understand how factors like solvent polarity influence its shape and interactions with surrounding molecules. researchgate.net For example, simulations can reveal the propensity of certain parts of the molecule to form hydrogen bonds with water or other solvent molecules. researchgate.net

Theoretical Investigations of Reaction Mechanisms Involving this compound and Analogues

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involved in the degradation of lignin, for which this compound serves as a model. By mapping out the potential energy surfaces of reactions, researchers can identify the most likely pathways, including the structures of intermediates and transition states.

The acid-catalyzed cleavage of the β-O-4 aryl-ether linkage, the most abundant linkage in lignin, is a critical process in biomass conversion. acs.orgrsc.org Computational studies, often combining DFT with continuum solvent models, have been instrumental in unraveling the mechanisms of this reaction. osti.gov These studies have shown that the presence of a phenolic hydroxyl group can significantly accelerate the rate of cleavage compared to non-phenolic models. acs.org

Theoretical calculations have helped to identify key intermediates, such as benzylic carbocations and enol-ethers, and have quantified the energy barriers associated with their formation and subsequent reactions. acs.orgosti.gov For example, DFT calculations have shown that the formation of a benzylic carbocation intermediate via protonation of the α-hydroxyl group and subsequent dehydration is a key step in the acidolysis of some lignin model compounds. acs.org Multilevel computational chemistry has provided new mechanistic insights into the acidolysis of the β-O-4 linkage when stabilized by ethylene (B1197577) glycol. acs.org

In addition to acid-catalyzed reactions, the degradation of lignin under basic conditions is also of significant industrial and scientific interest. Computational modeling has been used to investigate the mechanisms of base-catalyzed cleavage of the β-O-4 linkage. These studies have explored the role of different base catalysts and the formation of intermediates such as quinone methides. researchgate.net

For example, theoretical studies have examined the stereoselectivity of enzymatic and non-enzymatic oxidation of lignin model compounds, revealing differences in the degradation rates of different diastereomers. researchgate.net Furthermore, computational models have been used to investigate the reaction pathways in the presence of various oxidants, providing a detailed understanding of the bond-cleavage events that lead to the depolymerization of lignin.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov These models are valuable tools in the rational design of new derivatives of this compound with desired characteristics.

For derivatives of this compound, QSAR studies can be employed to predict their potential biological activities, such as antimicrobial or antioxidant properties. frontiersin.org A QSAR model is typically developed by first generating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression, are then used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

A study on the antimicrobial properties of lignin derivatives developed QSAR models to predict their activity against Bacillus subtilis and Escherichia coli. frontiersin.org The models indicated that descriptors such as the number of aromatic hydroxyl groups and alkyl aryl groups were significant in predicting the bacterial load difference. frontiersin.org For instance, the presence of a methoxy (B1213986) group on the β-carbon of a related lignin dimer was found to significantly increase its antimicrobial activity. frontiersin.org

QSPR models, on the other hand, can be used to predict the physicochemical properties of this compound derivatives, such as boiling point, solubility, and partitioning behavior. nih.govresearchgate.netnih.gov These properties are crucial for applications in various fields, including their use as solvents or in material science. Similar to QSAR, QSPR models are built by correlating structural descriptors with experimental property data. nih.govnih.gov

The table below presents a hypothetical QSAR/QSPR study for a series of derivatives of this compound, illustrating the types of descriptors and the resulting correlations.

| Derivative | Modification | LogP (Hydrophobicity) | Molecular Weight | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| 1 | -H (parent compound) | 1.3 | 168.19 | 1.0 |

| 2 | -CH3 at C4 of phenoxy ring | 1.8 | 182.22 | 1.5 |

| 3 | -Cl at C4 of phenoxy ring | 2.0 | 202.64 | 2.2 |

| 4 | -NO2 at C4 of phenoxy ring | 1.5 | 213.19 | 0.8 |

The development of robust and predictive QSAR and QSPR models for derivatives of this compound can significantly accelerate the discovery and optimization of new compounds with tailored properties for specific applications, reducing the need for extensive experimental screening. acs.org

Biological Activity and Pharmacological Research of 2 2 Methoxyphenoxy Ethanol Derivatives

In Vitro and In Vivo Biological Efficacy Assessments of Derivatives

Anti-inflammatory Response Modulation and Underlying Molecular Mechanisms

Derivatives of 2-(2-methoxyphenoxy)ethanol have shown notable potential in modulating inflammatory responses. Studies have demonstrated that these compounds can suppress key inflammatory markers. For instance, certain 2-methoxy phenol (B47542) derivatives have been shown to significantly reduce serum levels of inflammatory mediators such as nitric oxide (NO), thiobarbituric acid reactive substances (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). researchgate.net This suppression of inflammatory markers is a key indicator of their anti-inflammatory potential.

The molecular mechanisms underlying these anti-inflammatory effects are multifaceted. One proposed mechanism involves the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade. researchgate.net Molecular docking studies have further illuminated these interactions, showing favorable binding energies of these derivatives with target proteins like COX-1. researchgate.net Additionally, some derivatives, such as 2-(substituted phenoxy) acetamide (B32628) derivatives, have been investigated for their dual-action capabilities, acting as both cyclooxygenase-2 (COX-2) inhibitors and having antiproliferative potency. nih.gov The anti-inflammatory activity of these derivatives is often enhanced by the presence of specific chemical groups, such as halogens, on the aromatic ring. nih.gov

Furthermore, the anti-inflammatory potential of these compounds is also linked to their antioxidant properties. Some derivatives have demonstrated significant antioxidant activity, which can contribute to their anti-inflammatory effects by mitigating oxidative stress, a key component of inflammation. researchgate.net The modulation of neuro-inflammatory pathways has also been observed, with some derivatives affecting signaling pathways like the TNFα signaling pathway, which is heavily implicated in neuroinflammatory diseases. plos.org

| Derivative Class | Key Findings | Potential Mechanisms |

| 2-Methoxy Phenol Derivatives | Suppressed serum levels of NO, TBARS, IL-6, and COX-2. researchgate.net | Inhibition of COX enzymes, antioxidant activity. researchgate.net |

| 2-(Substituted phenoxy) Acetamide Derivatives | Exhibited both anti-inflammatory and anticancer activities. nih.gov | Dual COX-2 inhibition and antiproliferative effects. nih.gov |

| Thiazolidine-2,4-diones | Displayed anti-inflammatory properties. | Structure-activity relationships indicate the importance of specific substituent groups. nih.gov |

| 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (B106984) | Investigated for anti-inflammatory properties. | Modulation of specific molecular targets and signal transduction cascades. |

Antimicrobial Spectrum and Structure-Activity Determinants

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of these compounds is closely tied to their chemical structure, with specific modifications significantly influencing their antimicrobial potency.

For example, a study on lignin-derived dimers revealed that 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)-1-propanone showed complete inhibition against both Bacillus subtilis and Escherichia coli. frontiersin.orgfrontiersin.org In contrast, a similar compound lacking a methoxy (B1213986) group on the β-carbon, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol, exhibited lower inhibitory activity. frontiersin.orgfrontiersin.org This highlights the crucial role of the methoxy group in enhancing antimicrobial efficacy. frontiersin.orgfrontiersin.org

Quantitative structure-activity relationship (QSAR) models have been employed to further understand these determinants. frontiersin.orgfrontiersin.org These models suggest that for B. subtilis, the number of aromatic hydroxyl groups is a key predictor of antibacterial activity, while for E. coli, the number of alkyl aryl groups is more influential. frontiersin.orgfrontiersin.org The lipophilicity of the compounds, often increased by alkyl groups on the phenolic ring, is a significant factor in their activity against Gram-negative bacteria like E. coli, which have a lipid-rich cell wall. frontiersin.orgfrontiersin.org

Other derivatives, such as those incorporating a 1,3,4-thiadiazole (B1197879) moiety, have also shown significant in vitro antimicrobial activity against several microbial strains. researchgate.net Similarly, new 2-pyrazoline (B94618) derivatives have been synthesized and evaluated for their antibacterial effects, with substitutions on the pyrazoline ring influencing their activity against Gram-positive and Gram-negative bacteria. semanticscholar.org The presence of electron-withdrawing groups like halogens has been shown to enhance antibacterial activity in some series of compounds. nih.gov

| Derivative | Target Microorganism(s) | Key Structural Determinants for Activity |

| 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)-1-propanone | B. subtilis, E. coli | Presence of a methoxy group on the β-carbon. frontiersin.orgfrontiersin.org |

| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | B. subtilis, E. coli | Absence of a methoxy group on the β-carbon led to reduced activity. frontiersin.orgfrontiersin.org |

| 1,3,4-Thiadiazole derivatives | Various microbial strains | The 1,3,4-thiadiazole ring system. researchgate.net |

| 2-Pyrazoline derivatives | Gram-positive and Gram-negative bacteria | Substituents on the pyrazoline ring (e.g., halogens, methoxy groups). semanticscholar.org |

| Thiazolidine-2,4-dione derivatives | B. subtilis, S. aureus, K. pneumonia, E. coli, C. albicans, A. niger | Electron-withdrawing groups enhance activity against E. coli; electron-releasing groups enhance activity against other tested strains. nih.gov |

Exploration of Anticancer and Neuro-Modulatory Potentials

Beyond their anti-inflammatory and antimicrobial properties, derivatives of this compound are being explored for their potential in treating cancer and modulating neurological functions.

In the realm of oncology, certain derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione has demonstrated the ability to inhibit cell proliferation in colorectal and colon cancer cells by inducing apoptosis and causing cell cycle arrest. Similarly, eugenol (B1671780) derivatives incorporating the this compound moiety have been synthesized and evaluated as potential anticancer agents, with some compounds showing significant cytotoxicity against prostate and ovarian cancer cells. acs.org The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for cancer cell survival, such as thymidylate synthase. acs.org Furthermore, 2-methoxyestradiol (B1684026) (2-ME), a related compound, has been shown to inhibit the proliferation of human osteosarcoma cells in a dose- and time-dependent manner, inducing cell cycle arrest and apoptosis. nih.gov

In the context of neuro-modulation, derivatives of guaifenesin (B1672422), which is structurally related to this compound, have been identified as potent enhancers of neurite outgrowth. acs.orgresearchgate.netnih.gov Specifically, the (R)-enantiomer of guaifenesin was found to be the active form, promoting the growth of nerve cell projections. acs.orgresearchgate.netnih.gov In vivo studies in a mouse model of type 1 diabetes showed that these derivatives could partially prevent the slowing of motor nerve conduction velocity, a hallmark of diabetic neuropathy. acs.orgnih.gov This suggests a potential therapeutic application for these compounds in treating peripheral neuropathies. acs.orgresearchgate.netnih.gov Other research has focused on the modulation of metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in synaptic transmission and neuronal excitability. uni-regensburg.denih.govnih.gov Certain derivatives have been developed as modulators of these receptors, indicating their potential to influence various neurological processes. uni-regensburg.denih.govnih.gov

| Compound/Derivative Class | Biological Target/Effect | Potential Therapeutic Application |

| 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione | Induces apoptosis and cell cycle arrest in cancer cells. | Anticancer therapy (colorectal, colon). |

| Eugenol derivatives | Inhibit thymidylate synthase, antiproliferative against cancer cells. acs.org | Anticancer therapy (prostate, ovarian). acs.org |

| 2-methoxyestradiol (2-ME) | Inhibits proliferation and induces apoptosis in osteosarcoma cells. nih.gov | Anticancer therapy (osteosarcoma). nih.gov |

| Guaifenesin derivatives ((R)-enantiomer) | Enhances neurite outgrowth, protects against diabetic neuropathy. acs.orgresearchgate.netnih.gov | Treatment of diabetic neuropathy. acs.orgresearchgate.netnih.gov |

| mGluR modulators | Modulate metabotropic glutamate receptors. uni-regensburg.denih.govnih.gov | Treatment of neurological and psychiatric disorders. uni-regensburg.denih.govnih.gov |

Enzymatic Biotransformation and Metabolic Fate of Derivatives

The metabolic fate of this compound derivatives is significantly influenced by enzymatic biotransformation processes. These processes can alter the biological activity of the compounds and are crucial for their clearance from the body.

Role of Monooxygenases in Syringyl Formation and Metabolite Generation

While direct evidence for the role of monooxygenases in the metabolism of this compound itself is limited in the provided search results, the metabolism of structurally related compounds provides insights. For instance, the metabolism of guaifenesin, which shares the 2-methoxyphenoxy moiety, involves oxidation to β-(2-methoxyphenoxy)-lactic acid. nih.gov This oxidative process is indicative of the type of reactions catalyzed by monooxygenases, such as the cytochrome P450 enzyme system in the liver. nih.gov

In the context of lignin (B12514952) degradation, a field where this compound is a relevant model compound, enzymes like lignin peroxidase (LiP) and laccase play a crucial role. nih.gov LiP, a heme-containing monooxygenase, catalyzes the oxidation of non-phenolic lignin model compounds. nih.gov The catalytic cycle involves the formation of enzyme intermediates, Compound I and Compound II, which then oxidize the substrate. nih.gov This process can lead to the cleavage of ether linkages, a key step in lignin depolymerization. acs.org The acidolysis of a syringyl lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol, has been studied, indicating the formation of enol-ether intermediates. researchgate.net

Insights into Enzyme-Substrate Interactions

Understanding the interactions between this compound derivatives and enzymes is key to predicting their metabolic fate and designing new compounds with desired biological activities. The structure of the derivative plays a critical role in how it binds to the active site of an enzyme.

For example, ethyl 2-(2-methoxyphenoxy)acetate, an ester derivative, can act as a substrate for hydrolytic enzymes like esterases. Its ether-ester structure mimics natural substrates, making it a useful tool for studying enzyme kinetics and binding interactions through methods like docking simulations.

In the case of lignin-modifying enzymes, the interaction with model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969) has been studied in detail. nih.gov The enzyme lignin peroxidase (LiP) was found to have a similar catalytic cycle with this dimer as with the simpler substrate veratryl alcohol, suggesting that the core catalytic mechanism is conserved. nih.gov

The specificity of enzymes for certain substrates is also a critical factor. Glucuronoyl esterases (GEs), for example, show a preference for bulky arylalkyl or arylalkenyl groups in their substrates, which has implications for the enzymatic degradation of lignin-carbohydrate complexes. dtu.dk The presence of a methoxy group on the 4-position of the glucuronic acid moiety is crucial for the optimal catalytic efficiency of these enzymes. dtu.dk

Thermodynamic analyses of enzyme-substrate interactions have shown that high substrate specificity is often favored by enthalpic stabilization. diva-portal.org Furthermore, the solvent environment can significantly impact these interactions, with solvent molecules sometimes acting as inhibitors. diva-portal.org

| Enzyme | Substrate/Derivative | Key Interaction Insights |

| Cytochrome P450 | Guaifenesin | Oxidation to β-(2-methoxyphenoxy)-lactic acid. nih.gov |

| Lignin Peroxidase (LiP) | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | Similar catalytic cycle to veratryl alcohol, involving Compound I and II intermediates. nih.gov |

| Esterases | Ethyl 2-(2-methoxyphenoxy)acetate | Acts as a substrate, allowing for the study of enzyme kinetics and binding. |

| Glucuronoyl Esterases (GEs) | Glucuronate esters | Preference for bulky arylalkyl or arylalkenyl groups; methoxy group is key for efficiency. dtu.dk |

Receptor Pharmacology and Ligand-Target Interactions of Related Compounds

The structural framework of this compound has served as a valuable scaffold in medicinal chemistry for the development of various pharmacologically active compounds. By modifying this core structure, researchers have synthesized derivatives that exhibit significant interactions with key biological targets, including adrenergic and serotonergic receptors.

Derivatives of this compound are notable for their interaction with the adrenergic system, particularly as β-adrenergic receptor antagonists. These compounds, often referred to as β-blockers, are crucial in managing cardiovascular conditions like hypertension, angina pectoris, and heart failure by competitively inhibiting catecholamine binding at β-adrenergic receptor sites. niscpr.res.in

A prominent example is Carvedilol (B1668590), a non-selective beta-blocker that also possesses α1-adrenergic blocking properties. tsijournals.com The synthesis of Carvedilol often involves 2-(2-methoxyphenoxy)ethylamine (B47019), a primary amine derivative, which is reacted with 4-(2,3-epoxypropoxy)carbazole. This highlights the role of the 2-(2-methoxyphenoxy)ethylamino moiety as a key structural element for β-adrenergic antagonism. The resulting compounds exhibit vasodilating activity through mechanisms like α1-blockade, which is a characteristic of third-generation β-blockers. researchgate.net

Research has explored various analogues. For instance, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its derivatives have been synthesized and shown to possess α1- and β1-adrenolytic activities, contributing to their hypotensive and antiarrhythmic effects. researchgate.netnih.govresearchgate.net These compounds' affinity for adrenoceptors is a key determinant of their pharmacological profile. researchgate.net

Further studies on vanillin-derived phenoxypropanolamines, which incorporate the 2-methoxyphenoxy structure, have also yielded compounds with β-adrenergic receptor binding affinity. niscpr.res.in While these compounds generally showed lower affinity compared to the non-selective β-blocker propranolol (B1214883), some demonstrated a preference for β1-adrenergic receptors, similar to the selective blocker atenolol. niscpr.res.in

While the this compound scaffold is predominantly associated with adrenergic ligands, certain derivatives have been investigated for their effects on the serotonin (B10506) system. Serotonin (5-hydroxytryptamine or 5-HT) receptors are involved in a wide range of physiological and psychological processes, and their modulation is a key strategy in treating conditions like depression and anxiety.

Specifically, phenylpiperazine derivatives have been identified as potent serotonin reuptake inhibitors. Among these, the compound 1-[2-(2-Methoxyphenoxy)phenyl]piperazine has been described in the context of developing novel serotonin reuptake inhibitors. These inhibitors function by blocking the serotonin transporter, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

The research in this area aims to develop selective serotonin reuptake inhibitors (SSRIs), which have become first-line treatments for depression and anxiety disorders due to their efficacy and favorable safety profile compared to older classes of antidepressants. The structural features of these phenylpiperazine compounds, including the 2-methoxyphenoxy group, are crucial for their interaction with the serotonin transporter.

The introduction of chiral centers into derivatives of this compound can have a profound impact on their pharmacological activity. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often dictates the efficacy and selectivity of a drug's interaction with its biological target, as receptors and enzymes are themselves chiral. femaflavor.orginchem.org

For many β-blockers derived from aryloxyaminopropanol, the biological activity resides almost exclusively in one enantiomer. inchem.org For example, in the case of Carvedilol, which has one chiral center, the two enantiomers exhibit different but complementary activities. The (S)-enantiomer is a potent α- and β-adrenergic receptor blocker, while the (R)-enantiomer primarily acts as an α1-antagonist. inchem.org Labetalol, another adrenoceptor antagonist, contains two chiral centers, resulting in four stereoisomers. The (RR)-isomer is responsible for the β-receptor blocking activity, whereas the (SR)-isomer is an α-blocker. inchem.org

This stereoselectivity is also observed in ligands for other receptors. For instance, studies on melatonin (B1676174) receptor ligand analogues, which can share the methoxyphenoxy structural element, have shown that the introduction of a chiral center leads to stereoselective binding affinity and functional potency. researchgate.net

Conversely, not all derivatives possess chiral centers. An analysis of the molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine reveals the absence of any stereogenic centers, meaning it is an achiral molecule. The presence or absence of chirality is therefore a critical consideration in drug design and development, influencing a compound's pharmacological profile. femaflavor.org

Advanced Toxicological Research Methodologies and Safety Profiling for Derivatives

The safety evaluation of chemical compounds, including derivatives of this compound, is a critical process that employs a variety of advanced methodologies to establish a comprehensive safety profile. This is particularly important for substances intended for use in pharmaceuticals or as food flavouring agents.

The process typically involves a multi-faceted approach:

Metabolic Studies: A cornerstone of safety assessment is understanding the metabolic fate of a substance. These studies investigate how the compound is absorbed, distributed, metabolized, and excreted (ADME). The metabolism of flavour substances often involves enzymatic biotransformations that create more hydrophilic products, which are more easily excreted. Common metabolic reactions include aromatic and aliphatic hydroxylation, epoxidation, and dealkylation. For example, studies have been conducted on related compounds like 2-phenoxyethanol (B1175444) and sodium 2-(4-methoxyphenoxy) propanoate to understand their metabolic pathways in both animals and humans.

In Silico and In Vitro Assessment: Computational (in silico) tools are increasingly used to predict a compound's physicochemical properties, pharmacokinetics, and potential toxicity. This can be followed by in vitro assays, for instance, to assess antioxidant potential or interactions with specific enzymes or receptors. These methods allow for early-stage screening and can help prioritize compounds for further testing.

Toxicology Studies: These studies are designed to identify potential adverse effects. Key components include determining the relationship between intake levels and the Threshold of Toxicological Concern (TTC) and establishing a No-Observed-Adverse-Effect-Level (NOAEL). This information is used to calculate a Margin of Safety (MOS) for human exposure. Such studies can also investigate specific endpoints like reproductive and developmental toxicity.

Purity and Manufacturing Process: The safety evaluation also considers the purity of the substance and the manufacturing process, as impurities can have their own toxicological implications.

By integrating data from these diverse methodologies, a thorough safety profile can be constructed, ensuring that the potential risks associated with a new chemical derivative are well-understood before it is approved for wider use.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-(2-methoxyphenoxy)ethanol. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating non-volatile or thermally sensitive compounds. globalresearchonline.net For a molecule like this compound, which lacks a strong native chromophore, direct UV detection can be challenging. Therefore, method development often necessitates a pre-column or post-column derivatization step to attach a UV-active or fluorescent tag to the molecule, thereby enhancing detection sensitivity. chromforum.org

A common derivatization strategy for alcohols involves reaction with reagents like 1-anthroylnitrile to form highly fluorescent esters or with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection. chromforum.orgoiv.int The development of a stability-indicating HPLC method requires careful selection of chromatographic conditions to ensure the separation of the parent compound from any potential degradation products. openaccessjournals.com

Method validation is performed according to established guidelines (e.g., ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. globalresearchonline.net Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. globalresearchonline.netopenaccessjournals.com For instance, a related enantioselective analysis of a molecule containing the 2-(2-methoxyphenoxy)ethylamino moiety demonstrated excellent linearity over a range of 10-2000 ng/mL, with inter-day precision values between 1.3% and 14.9% and accuracy ranging from 86% to 114%. nih.gov

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Optimizes resolution between analyte and impurities. |

| Derivatization Agent | 1-anthroylnitrile or DNPH | Enhances detectability by adding a chromophore/fluorophore. chromforum.orgoiv.int |

| Detector | Fluorescence (FLD) or Diode Array (DAD/UV) | Provides high sensitivity and/or spectral information. |

| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times and peak shapes. |

| Linearity | R² > 0.99 | Confirms a proportional response to concentration. nih.gov |

| Accuracy | Typically 90-110% recovery | Measures the closeness of results to the true value. nih.gov |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound and related alkoxyethanols. asm.orgnih.gov The technique typically employs a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Method development involves optimizing the injector temperature, carrier gas flow rate, and the temperature program of the column oven to achieve baseline separation of the target analyte from other components in the sample. google.com For related compounds like 2-ethoxyethanol, methods have been developed using polar capillary columns, such as those with a free fatty acid phase (FFAP) or polyethylene (B3416737) glycol (PEG) stationary phase, which are effective for separating alcohols. chromforum.orgnih.gov Sample preparation can involve direct injection of a diluted sample or extraction from a solid matrix followed by desorption. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Polar Capillary Column (e.g., FFAP, PEG) | chromforum.orgnih.gov |

| Carrier Gas | Helium or High Purity Nitrogen | google.comdergipark.org.tr |

| Flow Rate | 0.8 - 1.5 mL/min | google.com |

| Injector Temperature | 180 - 250 °C | google.com |

| Oven Program | Initial temp 40-50°C, ramp to 230-300°C | google.comrsc.org |

| Detector | Flame Ionization Detector (FID) | nih.govgoogle.com |

| Detector Temperature | ~260 °C | google.com |

Hyphenated Techniques for Enhanced Detection (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide definitive structural confirmation and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification of this compound. nih.govkyoto-u.ac.jp In GC-MS, molecules are separated by the GC and then ionized, typically through electron ionization (EI), causing predictable fragmentation. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. nih.gov GC-MS has been used to identify this compound as a degradation product in various studies, confirming its utility for trace-level identification. rsc.orgkyoto-u.ac.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for quantifying analytes in complex biological or environmental matrices. nih.govdiva-portal.org While direct analysis of this compound by LC-MS/MS is not widely reported, methods developed for larger molecules incorporating this structure demonstrate the technique's power. nih.govnih.gov The analysis involves an LC separation followed by electrospray ionization (ESI), which generates a protonated molecule (precursor ion). This ion is then fragmented in the mass spectrometer to produce specific product ions. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), incredible selectivity and low limits of detection can be achieved. nih.gov

| Technique | Parameter | Typical Setting/Value | Purpose/Reference |

|---|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns. dergipark.org.tr |

| Mass Analyzer | Quadrupole | Commonly used for routine analysis. dergipark.org.tr | |

| Instrument Example | Hewlett-Packard 5989 | Used for spectral acquisition of the compound. nih.gov | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules. nih.govnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables sensitive and selective SRM transitions. nih.gov | |

| Ion Transition | Analyte-specific (e.g., [M+H]⁺ → Product Ion) | Provides high specificity for quantification. nih.gov | |

| Application | Trace-level quantification in complex matrices | nih.govdiva-portal.org |

Environmental Fate and Biotransformation Studies

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

While specific kinetic data for the biodegradation of 2-(2-Methoxyphenoxy)ethanol is scarce, the compound contains an aryl ether linkage, a structural feature common in lignin (B12514952) and certain industrial chemicals. The degradation of such compounds often involves microbial action, which is crucial for their removal from the environment.

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of this compound is expected to proceed via pathways observed for other simple β-O-4 aryl ether linkages, which are the most common bond type in the natural polymer lignin. mdpi.commdpi.com Bacteria and fungi possess enzymatic systems capable of cleaving these recalcitrant bonds. mdpi.comegyankosh.ac.in

Key Degradation Pathways:

Ether Bond Cleavage: The primary step in the biodegradation is the cleavage of the β-O-4 aryl ether bond. egyankosh.ac.in This reaction breaks the molecule into its constituent aromatic and aliphatic parts. Studies on various lignin model compounds show that this cleavage is a critical step performed by extracellular enzymes from microorganisms like fungi (e.g., Trametes versicolor) and bacteria (e.g., Pseudomonas putida, Sphingomonas paucimobilis). mdpi.comfrontiersin.org

Oxidation of the Alcohol Group: The terminal ethanol (B145695) group is susceptible to oxidation. In studies of similar glycol ethers, bacteria have been shown to oxidize the alcohol to a corresponding acid. For instance, strains of Pseudomonas can oxidize 2-butoxyethanol (B58217) to 2-butoxyacetic acid. nih.gov A similar initial oxidation step could transform this compound into 2-(2-methoxyphenoxy)acetic acid.

Aromatic Ring Cleavage: Following the initial breakdown, the resulting aromatic metabolite, guaiacol (B22219) (2-methoxyphenol), undergoes further degradation. Microorganisms can demethylate the methoxy (B1213986) group and subsequently cleave the aromatic ring, channeling the products into central metabolic pathways. frontiersin.org

Identified Metabolites from Similar Compounds:

The degradation of more complex lignin model compounds that share the 2-(2-methoxyphenoxy) moiety provides strong indications of the likely metabolites.

| Precursor Compound (Lignin Model) | Identified Degradation Products | Relevant Degradation Step | Reference |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Guaiacol, Vanillin | Cleavage of β-O-4 ether bond | nih.gov |

| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | Guaiacol, 1-Phenylethane-1,2-diol | Cleavage of β-O-4 ether bond | nih.govresearchgate.net |

| 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol | Guaiacol | Cleavage of β-O-4 ether bond | mdpi.com |

| Fatty Alcohol Ethoxylates | Carboxylated polyethylene (B3416737) glycols, Oxalic acid, Formic acid | Stepwise cleavage of ether-bound ethoxylate units | nih.gov |

Based on these analogous pathways, the primary metabolites expected from the microbial degradation of this compound are Guaiacol and Ethanol , followed by further breakdown products like 2-(2-methoxyphenoxy)acetic acid .

Assessment of Hydrolytic and Oxidative Stability

The stability of this compound against non-biological degradation processes like hydrolysis and oxidation is a key factor in its environmental persistence.

Hydrolytic Stability: Ether linkages, such as the one in this compound, are generally stable to hydrolysis under neutral environmental pH conditions. However, they can undergo cleavage under strong acidic or basic conditions. Forced degradation studies on more complex molecules containing the same chemical group, such as the pharmaceutical bosentan, have shown that the alkyl-aryl ether linkage can be hydrolyzed under acidic and alkaline conditions, though it remains stable in neutral water. nih.gov

Oxidative Stability: The compound is susceptible to oxidative degradation. The aromatic ring and the ether bond can be attacked by strong oxidizing agents and radical species.

Enzymatic Oxidation: Lignin-degrading enzymes like laccases and peroxidases, often used with mediator compounds, are effective at oxidizing both phenolic and non-phenolic lignin model compounds. frontiersin.orgresearchgate.net These enzymatic systems generate radicals that can lead to the cleavage of the ether bond. frontiersin.org

Chemical Oxidation: Non-enzymatic oxidants, such as those used in advanced oxidation processes (AOPs), can also degrade these structures. Studies using electrolysis, which generates oxidative species, have demonstrated the degradation of complex lignin models containing the 2-(2-methoxyphenoxy) group, leading to the formation of guaiacol and other products. nih.govrsc.org

| Stability Type | Condition | Expected Outcome | Reference |

| Hydrolytic | Neutral pH (e.g., surface water) | Generally stable | nih.gov |

| Acidic / Alkaline Conditions | Susceptible to hydrolysis (ether bond cleavage) | nih.gov | |

| Oxidative | Presence of microbial enzymes (Laccases, Peroxidases) | Degradation via radical-mediated oxidation | frontiersin.org |

| Presence of strong chemical oxidants (e.g., AOPs) | Degradation via oxidation of aromatic ring and ether linkage | nih.govrsc.org |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for 2-(2-Methoxyphenoxy)ethanol and its Analogues

Future research in the synthesis of this compound and its analogues is focused on improving efficiency, sustainability, and molecular diversity. While traditional syntheses, such as the reaction of guaiacol (B22219) with 2-chloroethanol (B45725) dergipark.org.tr or a two-step process involving 2-bromoacetophenone (B140003) and guaiacol nih.gov, have been established, new strategies are being explored.

Key areas of development include:

Catalyst Innovation: The development of more efficient and environmentally benign catalysts is a primary goal. This includes exploring phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to improve reaction rates and yields in the synthesis of related alkoxy phenoxy ethylamines google.com.

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like continuous flow processing and microwave irradiation are being adopted to enhance reaction control, reduce reaction times, and improve yields. For instance, microwave irradiation has been successfully used in the synthesis of derivatives like 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (B106984), significantly shortening reaction times compared to conventional heating .

Green Solvents and Reagents: A shift towards greener reaction media and less hazardous reagents is evident. Research aims to replace hazardous substances like hydrazine (B178648) hydrate, sodium hydride (NaH), and lithium aluminum hydride (LiAlH₄), which have been used in some synthetic routes for the amine analogue, with safer alternatives suitable for large-scale production google.com.

Synthesis of Diverse Analogues: There is a growing interest in creating a wider range of analogues by modifying the core structure. This involves introducing different substituents onto the phenyl ring or altering the ethanol (B145695) side chain to fine-tune the molecule's properties for specific applications nih.govcardiff.ac.ukacs.org. For example, eugenol (B1671780) has been used as a starting material to create a variety of derivatives with different functional groups nih.govnih.gov.

| Synthetic Approach | Key Features | Example Derivative | Reference(s) |

| Conventional Synthesis | Reaction of guaiacol with 2-chloroethanol in the presence of a base. | 2-(4-allyl-2-methoxyphenoxy)ethanol | dergipark.org.tr |

| Multi-step Synthesis | Involves intermediate steps, such as conversion to a chloro compound followed by reaction with an amine. | 2-(2-methoxyphenoxy)ethanamine | tsijournals.com |

| Microwave-Assisted | Utilizes microwave energy for rapid and uniform heating, reducing reaction times. | 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione | |

| Catalyst-Aided | Employs phase-transfer catalysts to enhance reaction efficiency. | 2-(2-Alkoxy phenoxy) ethylamine | google.com |

| Natural Product Modification | Uses natural products like eugenol as a starting scaffold for derivatization. | 2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide (B32628) | nih.gov |

Exploration of New Catalytic Applications in Organic Synthesis

This compound and its close structural relatives, particularly those with a β-O-4 ether linkage, are crucial model compounds in the study of lignin (B12514952) depolymerization. Future research is focused on developing highly selective and efficient catalysts for breaking the C-O bonds in these molecules, which is a key step in converting biomass into valuable chemicals and biofuels.

Emerging catalytic applications and research directions include:

Selective Hydrodeoxygenation (HDO): A significant area of research is the development of heterogeneous catalysts for the selective hydrodeoxygenation of lignin-derived compounds. Bimetallic catalysts, such as those combining Group 9 or 10 metals (like Ni, Pd, Pt) with molybdenum on silica (B1680970) supports, are being investigated for their ability to efficiently cleave C-O bonds. researchgate.net

Novel Catalyst Systems: Researchers are designing novel catalysts like Ni/CaO–H-ZSM-5, which have shown high efficiency in cleaving the C–O bonds of 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) under mild conditions. nih.govresearchgate.net The introduction of components like CaO can modify the acidity of the support material, enhancing the catalyst's performance. nih.gov

Photocatalysis: Visible light-driven photocatalysis represents a green and sustainable approach. Ligand-to-metal charge transfer (LMCT) complexes formed between β-O-4 model compounds like 2-(2-methoxyphenoxy)-1-phenylethanol and titania surfaces can facilitate the selective oxidation of the alcohol to a ketone under visible light, a key step in some degradation pathways. rsc.org

Transfer Hydrogenolysis: Catalytic transfer hydrogenolysis, which uses alcohols as a hydrogen source instead of molecular H₂, is being explored for the cleavage of C-O bonds under milder conditions. researchgate.net Palladium-based catalysts have shown promise in this area for the conversion of lignin model compounds. rsc.org

| Catalytic Process | Catalyst Example | Substrate (Lignin Model) | Key Outcome | Reference(s) |

| Hydrodeoxygenation (HDO) | Ir–Mo/SiO₂ | Alcohols | Cleavage of C-O bonds | researchgate.net |

| Selective C-O Cleavage | Ni/CaO–H-ZSM-5 | 2-(2-Methoxyphenoxy)-1-phenylethanol | Production of aromatic monomers | nih.govresearchgate.net |

| Transfer Hydrogenolysis | PdCu/HT | 2-Phenoxy-1-phenethanol | Cleavage to phenol (B47542) and acetophenone | rsc.org |

| Visible-Light Photocatalysis | SGHT-200 (Titania) | 2-(2-Methoxyphenoxy)-1-phenylethanol | Selective oxidation to 2-(2-methoxyphenoxy)-1-phenylethanone | rsc.org |

Advanced Material Science Applications of this compound Derivatives